N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide
Description
N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative featuring a 5-oxopyrrolidin-3-yl scaffold substituted with a 3-methoxyphenyl group. The 3-methoxy substituent on the phenyl ring introduces electronic and steric effects that influence molecular interactions, distinguishing it from positional isomers (e.g., 2- or 4-methoxy analogs) .
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-20-13-4-2-3-12(8-13)17-9-11(7-14(17)18)16-15(19)10-5-6-10/h2-4,8,10-11H,5-7,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFBHGNAKHSBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism of Methoxy Substitution
The position of the methoxy group on the phenyl ring significantly alters physicochemical and biological properties:
- N-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide (BK49091): Structure: The methoxy group is para (4-position) on the phenyl ring, and the cyclopropane carboxamide is linked via a methylene bridge to the pyrrolidinone nitrogen. Molecular Formula: C₁₆H₂₀N₂O₃ (MW: 288.34) . Impact: The para substitution may enhance planarity and π-π stacking interactions compared to the meta (3-position) isomer.
- 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide: Structure: Features a 2-methoxyphenyl group and a hydroxyiminoethyl substituent on the cyclopropane ring.
Table 1: Substituent Position Effects
Backbone Modifications: Pyrrolidinone vs. Alternative Rings
- N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide: Structure: Replaces the pyrrolidinone with a phenoxy-substituted cyclopropane. Synthesis: Prepared via a diastereoselective reaction (dr 23:1), yielding a mixture favoring one stereoisomer .
SHELX-Refined Cyclopropane Derivatives :
Functional Group Variations
- 1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid: Structure: Shares the 5-oxopyrrolidine core but lacks the cyclopropane carboxamide and aryl substituents. Role: Serves as a precursor in synthesizing pyrrolidinone-containing compounds; its carboxyl group may enhance ionic interactions .
Difluorobenzo[d][1,3]dioxol-Indole Cyclopropanecarboxamide :
- Structure : Incorporates a difluorobenzo[d][1,3]dioxol and indole moiety, highlighting the versatility of cyclopropanecarboxamides in medicinal chemistry .
Biological Activity
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 252.30 g/mol |
| CAS Number | 905685-39-4 |
The unique structure, which includes a pyrrolidine ring and a methoxyphenyl group, contributes to its biological activity.
Research indicates that this compound exhibits several biological activities, primarily through interaction with specific receptors and enzymes. The compound has been shown to modulate various signaling pathways, which can lead to therapeutic effects in different disease models.
Pharmacological Effects
- Antinociceptive Activity : Studies have demonstrated that this compound possesses significant antinociceptive properties in animal models. It appears to interact with opioid receptors, providing pain relief without the side effects typical of conventional opioids.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines and mediators.
- Neuroprotective Properties : this compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It may help mitigate oxidative stress and neuronal apoptosis.
Study 1: Antinociceptive Effects
In a study conducted on rodents, this compound was administered at varying doses. Results indicated a dose-dependent reduction in pain response measured by the tail-flick test. The compound's efficacy was comparable to that of established analgesics, suggesting its potential as a novel pain management therapy.
Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory properties of this compound in a carrageenan-induced paw edema model. The results showed a significant decrease in paw swelling compared to control groups, indicating effective anti-inflammatory action. Further analysis revealed that the compound significantly reduced levels of TNF-alpha and IL-6, key mediators in the inflammatory process.
Safety and Toxicity
Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
